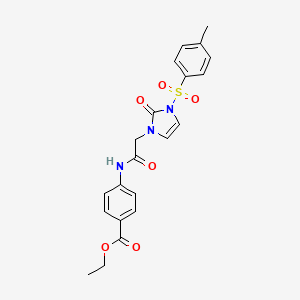

2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide

説明

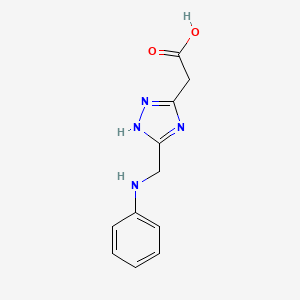

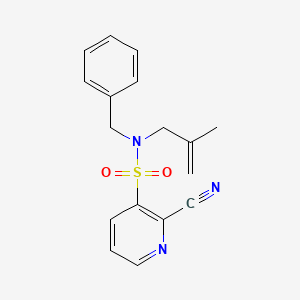

The compound 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide is a derivative of 2,6-dimethylmorpholine, which is a chemical structure known for its potential in pharmaceutical applications. The morpholine ring is a versatile scaffold that can be modified to produce a variety of biologically active compounds. The presence of the dimethyl groups on the morpholine ring can influence the compound's biological activity and pharmacokinetic properties.

Synthesis Analysis

The synthesis of related derivatives of 2,6-dimethylmorpholine has been reported, where novel 2,6-dimethyl-N3, N5-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide derivatives were synthesized from diethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylates . These derivatives were then tested for their biological activities. Although the exact synthesis of 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide is not detailed, similar synthetic routes could potentially be applied, involving the formation of hydrazide from the corresponding esters or acids.

Molecular Structure Analysis

The molecular structure of 2,6-dimethylmorpholine derivatives is characterized by the presence of a morpholine ring, which is a six-membered heterocycle containing both nitrogen and oxygen atoms. This ring structure can be functionalized to create various derivatives with different substituents, which can significantly affect the molecule's chemical and biological properties. The dimethyl groups at the 2 and 6 positions can influence the molecule's conformation and electronic distribution .

Chemical Reactions Analysis

Electrochemical fluorination has been used to modify the structure of 2,6-dimethylmorpholine derivatives, introducing fluorine atoms into the molecule . This process can lead to the formation of various isomers and by-products, including the formation of a seven-membered ring as a by-product. The introduction of fluorine can alter the reactivity and stability of the compounds, potentially leading to new pharmacological properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2,6-dimethylmorpholine derivatives can vary widely depending on the specific substituents attached to the morpholine ring. For instance, the introduction of a gem-dimethyl group on the morpholine core has been shown to improve plasmatic stability while maintaining antifungal activity . The presence of different functional groups can also influence the solubility, boiling point, and melting point of these compounds, which are important factors in their pharmacokinetic profiles and medicinal applications.

科学的研究の応用

Antibacterial and Antifungal Applications

- Antibacterial Activity : Diphenhydramine, a compound related to 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide, has shown antibacterial efficacy against various bacteria including E. coli, Klebsiella strains, Staphylococcus aureus, and others (Semenitz, 1978).

- Antifungal Activity : Derivatives of 2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide have demonstrated antifungal activity, particularly against Candida species and Aspergillus species, showcasing their potential as broad-spectrum antifungal agents (Bardiot et al., 2015).

Applications in Chemistry and Materials Science

- Electrochemical Applications : Studies on the electrochemical fluorination of compounds like cis-2,6-dimethylmorpholino-group substituted carboxylic acids have been conducted, providing insights into chemical processes and material properties (Takashi et al., 1998).

- Corrosion Inhibition : 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide, a related compound, has been used as a corrosion inhibitor for materials like galvanized steel and stainless steel, emphasizing its potential in material preservation and engineering (Gaber, 2021).

Pharmaceutical and Biological Applications

- Antileishmanial Activity : Certain analogues of 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide have shown promising antileishmanial activity, indicating their potential use in treating leishmaniasis (Ahsan et al., 2016).

- Anticonvulsant and Sedative Activity : Derivatives of 2,6-dimethyl-N,N-diphenyl-1,4-dihydropyridine-3,5-dicarbohydrazide have exhibited significant anticonvulsant and low sedative activity, suggesting their use in neurological treatments (Samaunnisa et al., 2014).

Additional Insights

- Optical Applications : Hydrazones derived from acetohydrazide compounds have been investigated for their nonlinear optical properties, which could have applications in optical devices like limiters and switches (Naseema et al., 2010).

作用機序

将来の方向性

特性

IUPAC Name |

N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O2/c1-16-13-24(14-17(2)26-16)15-20(25)22-23-21(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,16-17H,13-15H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGMYGPAGIWQBBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NN=C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201322877 | |

| Record name | N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818869 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(2,6-dimethylmorpholino)-N'-(diphenylmethylene)acetohydrazide | |

CAS RN |

478247-24-4 | |

| Record name | N-(benzhydrylideneamino)-2-(2,6-dimethylmorpholin-4-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201322877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3011712.png)

![[(4-Bromophenyl)carbamoyl]methyl 1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B3011716.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3011721.png)

![(2S)-2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B3011729.png)

![4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B3011732.png)

![(S)-5,6-dibenzyl-2-oxa-8-thia-5-azaspiro[3.4]octane](/img/structure/B3011734.png)